molecular formula C16H13ClN2OS B2372188 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-81-9

6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2372188
CAS No.: 451465-81-9
M. Wt: 316.8
InChI Key: SSPCXNZRYWWYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a biologically active quinazolinone derivative recognized in chemical research as a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, with particular efficacy against the PIM1 isoform. PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors . The primary research value of this compound lies in its ability to selectively target and inhibit PIM1 kinase activity, thereby inducing apoptosis and inhibiting the growth of cancer cells. This mechanism has established it as a valuable chemical probe for investigating PIM kinase signaling pathways in oncogenesis , making it a key tool for in vitro and cell-based studies aimed at understanding tumor biology and evaluating potential therapeutic strategies for cancers such as leukemia and lymphoma. Its application is central to preclinical research exploring the consequences of PIM kinase inhibition and its synergy with other anticancer agents.

Properties

IUPAC Name

6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCXNZRYWWYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core substituted with a chloro group and a 4-methylphenylmethyl moiety. Its structure can be represented as follows:

C15H13ClN2S\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{S}

Antioxidant Activity

Research has indicated that quinazolinone derivatives exhibit significant antioxidant properties. In a study involving various synthesized quinazolinone derivatives, compounds showed substantial radical scavenging activity in DPPH assays, highlighting their potential as antioxidant agents .

CompoundDPPH Scavenging Activity (%) at 400 µg/mL
Compound 141.16%
Compound 236.75%
Compound 316.88%

These results suggest that while the activity is moderate, there is potential for optimization through structural modifications.

Antiviral Activity

The compound has also been investigated for its antiviral properties. A patent noted its effectiveness against respiratory syncytial virus (RSV), indicating that modifications to the quinazolinone structure can enhance antiviral efficacy .

The biological activities of quinazolinone derivatives often stem from their ability to interact with various biological targets:

  • Enzyme Inhibition : Many quinazolinones act as inhibitors of key enzymes involved in disease processes.
  • Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals, thus providing protective effects against oxidative stress.

Case Study 1: Antioxidant Properties

In a comparative study of several quinazolinone derivatives, including this compound, the antioxidant capacity was measured using the DPPH assay. The findings demonstrated that modifications to the phenyl group significantly influenced the radical scavenging activity, suggesting pathways for further research into more potent derivatives .

Case Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties of various quinazolinones revealed that certain derivatives exhibited promising results against RSV. The study highlighted how structural variations impacted antiviral efficacy, paving the way for developing new therapeutic agents targeting viral infections .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Molecular Weight (g/mol)
Target Compound 6-Cl, 3-(4-methylbenzyl), 2-S Not Reported C=S, Cl, CH₂-C₆H₄CH₃ 318.8
6-Nitro-7-Tosylquinazolin-4(3H)-one 6-NO₂, 7-SO₂-C₆H₄CH₃ Not Reported NO₂, SO₂ 393.3
7a () 2-(Phenoxymethyl), 3-acetamide 150–151 C=O, NHCOCH₂Cl 343.76
7c () 2-(2,4-Dichlorophenoxymethyl), 3-acetamide 186–187 C=O, Cl₂, NHCOCH₂Cl 412.99
6-Chloro-3-[2-(diethylamino)ethyl]-2-S 6-Cl, 3-(diethylaminoethyl), 2-S Not Reported C=S, Cl, N(CH₂CH₃)₂ 341.9

Key Observations :

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., NO₂ in , Cl₂ in ) exhibit higher melting points due to enhanced intermolecular interactions. The target compound’s melting point is unreported but expected to be moderate due to its balanced lipophilic and polar groups.
  • Lipophilicity: The 4-methylbenzyl group in the target compound increases logP compared to 7a (phenoxymethyl) and 7c (dichlorophenoxymethyl) , suggesting improved membrane permeability.

Comparison with Analogues :

  • Compound 7a/7c (): Synthesized via chloroacetylation of quinazolinone precursors, yielding acetamide derivatives .
  • 6-Nitro-7-Tosylquinazolin-4(3H)-one : Nitration and sulfonylation steps introduce nitro and tosyl groups, respectively .
  • 3-(4-Chloro-2-Fluorophenyl)-2-Sulfanylidene Derivative () : Fluorine substitution requires specialized electrophilic reagents (e.g., Selectfluor®) .

Spectroscopic and Analytical Data

Target Compound :

  • IR : Expected C=S stretch at ~1200–1050 cm⁻¹ (vs. C=O at ~1680 cm⁻¹ in 7a/7c) .
  • ¹H-NMR : Aromatic protons (δ 7.0–8.3 ppm), methylbenzyl singlet (δ ~2.3 ppm for CH₃), and CH₂ resonance (δ ~5.1 ppm).
  • LCMS/GCMS : Molecular ion peak at m/z 319 (M+H⁺) with chlorine isotopic pattern .

Analogues :

  • 7a (): NHCOCH₂Cl protons at δ 4.28 ppm; phenoxymethyl CH₂ at δ 5.07 ppm .
  • 6-Nitro-7-Tosylquinazolin-4(3H)-one: NO₂ stretch at ~1520 cm⁻¹; tosyl SO₂ at ~1360 cm⁻¹ .

Q & A

Q. What are the common synthetic routes for 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with anthranilic acid derivatives and substituted amines. A common method includes:

  • Step 1 : Condensation of anthranilic acid with 4-methylbenzyl chloride under basic conditions to form the quinazolinone core.
  • Step 2 : Introduction of the sulfanylidene group via thiolation using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent .
  • Step 3 : Chlorination at the 6-position using POCl₃ or N-chlorosuccinimide (NCS) .
    Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C), and catalysts like triethylamine. Purification via column chromatography or recrystallization is critical .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, particularly for resolving stereochemical ambiguities. SHELXL software is often used for refinement .

Q. What are the primary biological activities associated with this quinazolinone derivative?

Preliminary studies suggest antimicrobial and anticancer potential. For example:

  • Antibacterial Activity : Tested against Gram-positive strains (e.g., S. aureus) via MIC assays.
  • Cytotoxicity : Evaluated against cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicts in NMR or mass spectra may arise from tautomerism (e.g., thione-thiol equilibrium) or impurities. Strategies include:

  • Multi-Technique Validation : Combine 1H^1H-13C^{13}C HSQC/HMBC NMR with IR spectroscopy to confirm functional groups.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • Crystallographic Analysis : Single-crystal X-ray diffraction to unambiguously assign the sulfanylidene configuration .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Common issues include:

  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model unresolved electron density.
  • Twinning : Employ TWINLAW in SHELXL to refine twinned data.
  • Thermal Motion : Collect data at low temperatures (e.g., 100 K) to reduce atomic displacement .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?

SAR studies require:

  • Analog Synthesis : Introduce substituents at the 4-methylphenyl or sulfanylidene groups to probe electronic effects.
  • Biological Assays : Compare IC₅₀ values across analogs to identify pharmacophores.
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., dihydrofolate reductase) .

Q. What methodologies are recommended for analyzing degradation products under oxidative conditions?

  • LC-MS/MS : To track degradation pathways and identify intermediates.
  • Stability Studies : Expose the compound to H₂O₂ or UV light, followed by kinetic analysis.
  • Isolation Techniques : Preparative TLC or HPLC to isolate and characterize degradation byproducts .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux in DMF, POCl₃ chlorination
Structural ElucidationX-ray crystallography (SHELXL), NMR/HRMS
Biological ScreeningMIC assays, MTT cytotoxicity tests
Computational AnalysisDFT (Gaussian), Molecular docking
Stability/DegradationLC-MS/MS, Oxidative stress assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.